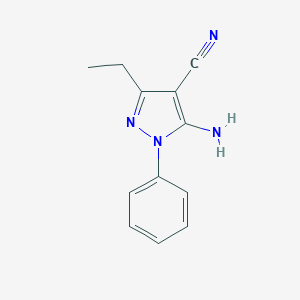

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Overview

Description

5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a unique chemical compound with the linear formula C12H12N4 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=C(C#N)C(CC)=NN1C2=CC=CC=C2 . The InChI representation is 1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3 .Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves various chemical reactions. For instance, the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile is a well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold .Physical and Chemical Properties Analysis

This compound is a solid substance . The compound’s stability, validated by the computed total energy and thermodynamic parameters, surpasses that of anticipated structure .Scientific Research Applications

Crystal Structure and Reaction Mechanism Studies

- Crystal Structure Analysis : Studies have been conducted to determine the crystal structure of similar pyrazole carbonitrile derivatives, providing insights into their molecular configurations (Liu, Chen, Sun, & Wu, 2013).

- Mechanistic Investigations : Research has focused on understanding the reaction mechanisms of these compounds with unsaturated carbonyl compounds, contributing to the broader knowledge of chemical reactions in organic chemistry (Fathima, Khazi, Khazi, & Begum, 2014).

Synthesis of Derivatives and Novel Compounds

- Novel Compound Synthesis : Pyrazole-4-carbonitrile and its derivatives have been used in the synthesis of new chemical entities, expanding the repertoire of organic compounds for various applications (Ali, Ragab, Abdelghafar, & Farag, 2016).

- Green Chemistry Approaches : Recent research has focused on sustainable and environmentally friendly methods for synthesizing these compounds, emphasizing the importance of green chemistry in modern research (Karati, Kumar, & Mahadik, 2022).

Applications in Various Fields

- Crop Protection : Some studies have highlighted the potential use of pyrazole-4-carbonitrile derivatives in crop protection, indicating their significance in agricultural sciences (Plem, Müller, & Murguía, 2015).

- Material Science and Surface Chemistry : Research has been conducted on the electronic and spectral properties of these compounds, especially in relation to their interaction with materials like fullerene, indicating applications in material science and surface chemistry (Biointerface Research in Applied Chemistry, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, antimalarial, anti-microbial, anti-parasitic, and anti-tumour properties . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the compound is synthesized through a one-pot, multicomponent protocol involving the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The resulting changes in the compound’s structure could potentially influence its interaction with its targets.

Biochemical Pathways

Given the wide range of biological activities associated with similar pyrazole derivatives , it’s likely that the compound interacts with multiple pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities associated with similar pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the compound is synthesized using a one-pot, multicomponent protocol in water, suggesting that aqueous conditions could potentially influence its properties .

Biochemical Analysis

Biochemical Properties

They have been used as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Cellular Effects

Based on the known effects of similar pyrazole derivatives, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRKZIXDSRFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

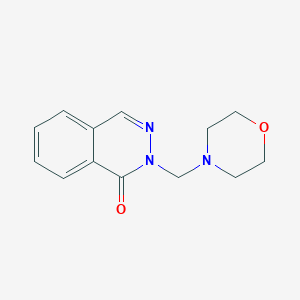

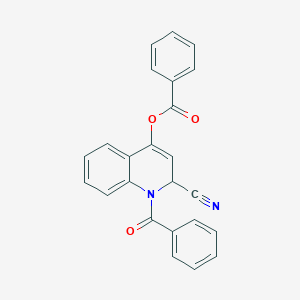

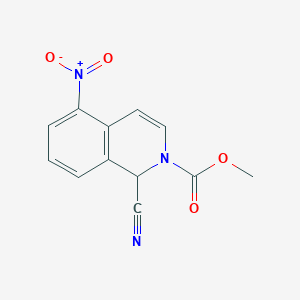

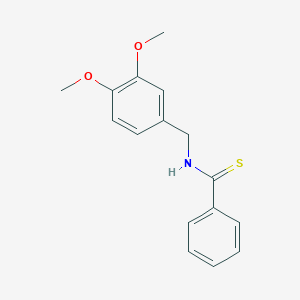

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B420261.png)

![methyl 1-[(benzylsulfanyl)carbothioyl]-1-cyano-2(1H)-isoquinolinecarboxylate](/img/structure/B420262.png)

![S-ethyl 1-cyano-1-[(methylsulfanyl)carbothioyl]-2(1H)-isoquinolinecarbothioate](/img/structure/B420268.png)

![4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol](/img/structure/B420269.png)

![4-(Phenylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B420273.png)